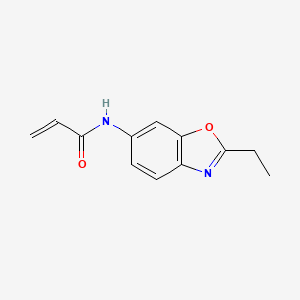
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 353.379. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Development of New Purine Derivatives : Research has focused on developing new purine derivatives, including those structurally related to 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. These compounds are synthesized through various methods, offering potential for further chemical and biological applications (Šimo et al., 1995), (Karczmarzyk et al., 1995).
Crystal Structure Investigations : Studies have analyzed the crystal structures of similar compounds, revealing their planar purine fused-ring skeleton and the conformations of various substituents. These insights are crucial for understanding the chemical behavior and potential applications of these compounds (Karczmarzyk et al., 1995), (Karczmarzyk et al., 1997).
Biological and Pharmacological Research
Exploration of Antidepressant Properties : Some studies have synthesized and evaluated compounds for their potential antidepressant properties. For example, the synthesis of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione has shown promising results in this area (Khaliullin et al., 2018).
Investigation into Serotonin Receptor Affinity : Research has also been conducted on the affinity of similar compounds for serotonin receptors, which is relevant for developing new treatments for various mental health conditions (Żmudzki et al., 2015).
Chemical Synthesis and Modification Techniques
- Innovative Synthesis Methods : Several papers have proposed new synthesis methods for creating derivatives of purine compounds, which can be crucial for the development of new pharmaceuticals and chemicals (Khaliullin & Shabalina, 2020), (Khaliullin et al., 2015).
特性
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMYOQTSDGWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

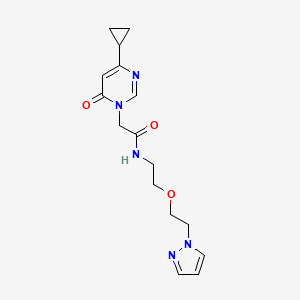
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

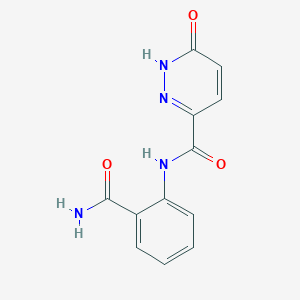
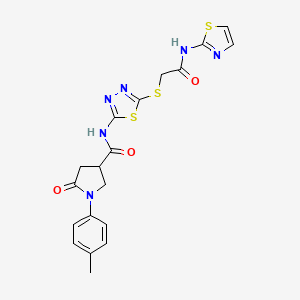
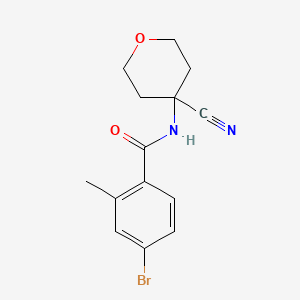

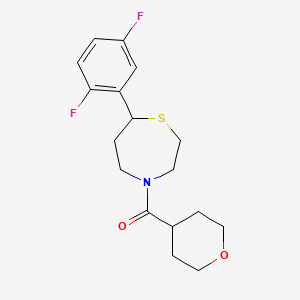
![4-methyl-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2405159.png)
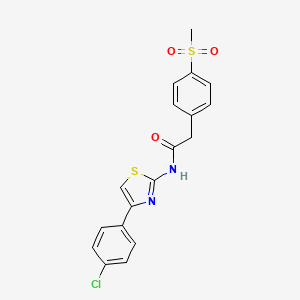
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
